molecular formula C10H9BrClNO B1524162 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one CAS No. 1311313-53-7

3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one

Cat. No. B1524162
CAS RN: 1311313-53-7
M. Wt: 274.54 g/mol
InChI Key: LZTXVQZRVOLFLY-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrClNO and a molecular weight of 274.54 . It is also known by its CAS Number: 1311313-53-7 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring substituted with a bromine atom at the 3rd position and a 2-chlorophenyl group at the 1st position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. The molecular weight is 274.54 . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Chemical and Electrochemical Evaluations

One study explored the inhibition performance of imidazo[4,5-b]pyridine derivatives against steel corrosion, utilizing a variety of techniques including electrochemical analyses and computational approaches. While not directly related to 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one, the methods and analyses, such as Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations, are relevant for studying the properties and applications of similar halogenated compounds (Saady et al., 2021).

Photophysical and Electrochemical Properties

Another research area involves the synthesis and characterization of metal complexes incorporating pyrrole-containing ligands. Studies on bromo rhenium(I) carbonyl complexes, for example, analyze the effect of pyrrole moieties on photophysical properties. Theoretical and experimental analyses in these studies offer insights into the electronic structure and behavior of halogenated pyrroles, which could inform applications of this compound in material science or photophysics (Si et al., 2009).

Organic Synthesis and Reactivity

Research on the reactivity and functionalization of halogenated aromatics, like the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives through Pd-catalyzed Suzuki cross-coupling reactions, may also provide a framework for synthesizing and manipulating compounds similar to this compound. Such studies contribute to our understanding of the reactivity, electronic, and structural properties of halogen-containing compounds (Nazeer et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds, including pyrroles and their halogenated derivatives, are key areas of research that could encompass compounds like this compound. Studies in this area often focus on developing new synthetic methods, understanding reaction mechanisms, and exploring the potential biological or material applications of the synthesized compounds (Kimpe et al., 1997).

Mechanism of Action

properties

IUPAC Name

3-bromo-1-(2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-5-6-13(10(7)14)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTXVQZRVOLFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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